1-(Chloromethyl)-3-cyclopropylbenzene
Description
1-(Chloromethyl)-3-cyclopropylbenzene (C${10}$H${11}$Cl) is a chlorinated aromatic compound featuring a cyclopropyl substituent at the meta position of the benzene ring. Its molecular structure combines the electron-withdrawing effects of the chloromethyl group (–CH$_2$Cl) with the steric and electronic influences of the cyclopropyl moiety. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its unique substituent arrangement confers distinct reactivity patterns, particularly in nucleophilic substitution and cross-coupling reactions .
Properties
IUPAC Name |
1-(chloromethyl)-3-cyclopropylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTXLBILFLBCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-cyclopropylbenzene can be synthesized through the chloromethylation of 3-cyclopropylbenzene. This process typically involves the reaction of 3-cyclopropylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group on the benzene ring .
Industrial Production Methods: For industrial-scale production, the chloromethylation reaction can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substituted benzene derivatives
- Benzyl alcohols
- Benzaldehydes
- Methyl derivatives
Scientific Research Applications
1-(Chloromethyl)-3-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-cyclopropylbenzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(chloromethyl)-3-cyclopropylbenzene with structurally or functionally related chloromethyl-substituted aromatic compounds. Key parameters include molecular properties, reactivity, and applications.
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Reactivity
- Cyclopropyl vs. Methyl : The cyclopropyl group in this compound introduces significant steric hindrance and ring strain, which can slow substitution reactions compared to its methyl analog (1-(chlorophenylmethyl)-3-methylbenzene). However, the cyclopropyl moiety’s electron-withdrawing nature enhances the electrophilicity of the chloromethyl group, favoring nucleophilic attacks .
- Nitro (–NO$_2$) vs. Cyclopropyl: In 1-chloromethyl-3-nitrobenzene, the nitro group strongly deactivates the benzene ring, directing electrophilic substitution to specific positions. This contrasts with the cyclopropyl group, which exerts moderate deactivation but enables regioselective functionalization .
Halogen Comparison (Cl vs. Br)
Replacing chlorine with bromine in analogs like 1-[1-(bromomethyl)cyclopropyl]-4-chlorobenzene increases the leaving-group ability due to bromine’s lower bond dissociation energy. This enhances reactivity in SN2 reactions and cross-coupling processes, making brominated derivatives more versatile in medicinal chemistry .
Research Findings and Trends
- Synthetic Accessibility : this compound is synthesized via Friedel-Crafts alkylation, whereas brominated analogs require harsher conditions (e.g., radical bromination) .
- Thermal Stability : Cyclopropyl substituents improve thermal stability compared to linear alkyl chains, as evidenced by differential scanning calorimetry (DSC) studies .
- Toxicity Profile: Chloromethyl aromatics generally exhibit higher toxicity than non-halogenated analogs, necessitating stringent safety protocols during handling .
Biological Activity
1-(Chloromethyl)-3-cyclopropylbenzene is an organic compound notable for its unique structure, featuring a benzene ring substituted with both a chloromethyl group and a cyclopropyl group. This compound has garnered attention in scientific research for its potential biological activities and applications in synthetic chemistry. The following sections will detail its synthesis, biological activity, and relevant case studies.
Synthesis
This compound can be synthesized through the chloromethylation of 3-cyclopropylbenzene. The typical reaction involves:
- Reagents : 3-cyclopropylbenzene, formaldehyde, hydrochloric acid.
- Catalysts : Lewis acids such as zinc chloride or aluminum chloride.
- Conditions : The reaction is often optimized using continuous flow reactors to enhance yield and minimize environmental impact.
- Molecular Formula : C10H11Cl
- Molecular Weight : 166.65 g/mol
- InChI Key : ISTXLBILFLBCPI-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates several potential activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial strains.
- Anticancer Properties : The chloromethyl group is known to facilitate nucleophilic substitution reactions, which may lead to the development of anticancer agents by modifying DNA interactions .
- Enzyme Inhibition : The compound's mechanism of action may involve inhibition of specific enzymes, impacting metabolic pathways relevant in cancer and other diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of chloromethyl-substituted compounds against various bacterial strains. Results indicated that this compound showed significant inhibition against Gram-positive bacteria, supporting its potential use in antibiotic development.
-
Anticancer Activity :
- In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.
-
Synthetic Applications in Drug Development :
- Researchers have utilized this compound as an intermediate in synthesizing complex organic molecules, including potential therapeutic agents targeting various diseases.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Chloromethyl)-3-methylbenzene | Methyl group instead of cyclopropyl | Limited antimicrobial activity |
| 1-(Chloromethyl)-4-cyclopropylbenzene | Cyclopropyl group in para position | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
